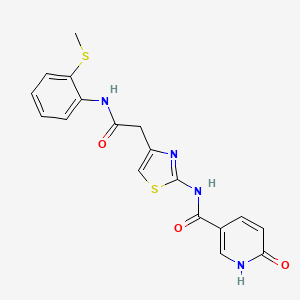![molecular formula C14H20N2O3S B2813921 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 282104-66-9](/img/structure/B2813921.png)
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C14H20N2O3S . It has a molecular weight of 296.39 . This compound has been used in the synthesis of a new class of inhibitors for the bromodomain of ATAD2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 296.39 . Other specific physical and chemical properties are not mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Potential
- Enzyme Inhibition Studies: This compound has shown substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE), indicating its potential in enzyme modulation and therapeutic applications (Abbasi et al., 2019).
Crystal and Molecular Structure Analysis
- Structural Analysis: The crystal and molecular structure of a derivative of this compound, N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, has been determined, contributing to the understanding of its physical and chemical properties (Benvenuti et al., 1997).
Antimicrobial and Genotoxic Properties
- Antimicrobial Activity: Some derivatives have been investigated for antimicrobial activities, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
Impurity Identification in Drug Synthesis
- Drug Synthesis Impurity Analysis: In the synthesis of antibacterial drugs, this compound has been identified as an impurity, highlighting its relevance in pharmaceutical manufacturing and quality control (Talagadadeevi et al., 2012).
Antibacterial Activity and Structural Analysis
- Complex Formation and Antibacterial Activity: The formation of a complex containing a metabolite of this compound, which showed moderate growth inhibition of several bacteria, provides insights into its potential antibacterial applications (Obaleye et al., 2008).
Anticancer Activity
- Anticancer Potential: Research has explored its derivatives for anticancer activity, specifically targeting human lung adenocarcinoma cells, suggesting its utility in cancer treatment (Evren et al., 2019).
Coordination Complexes and Antioxidant Activity
- Chemical Complexes and Antioxidant Properties: Studies have synthesized coordination complexes of this compound and evaluated their antioxidant activities, expanding its potential use in oxidative stress-related conditions (Chkirate et al., 2019).
Immunomodulatory Effects
- Immunomodulation in Tumor Response: A derivative, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been found to modify lymphoid cell reactivity affected by tumor growth, indicating potential in cancer immunotherapy (Wang et al., 2004).
Antimicrobial and Anticholinesterase Activities
- Biological Activities Assessment: Further research on derivatives has evaluated their antimicrobial and anticholinesterase activities, offering broader pharmaceutical applications (Yurttaş et al., 2015).
Enzyme Inhibitory and Pharmaceutical Activities
- Enzyme and Pharmaceutical Activities: A series of derivatives have shown promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating their potential in various therapeutic areas (Khalid et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSGHYMFPTESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
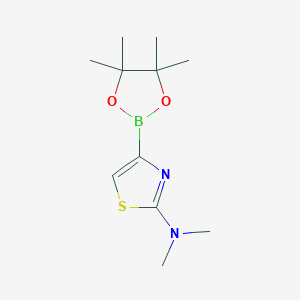
![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)

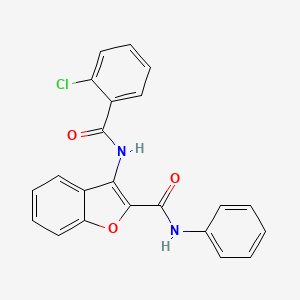
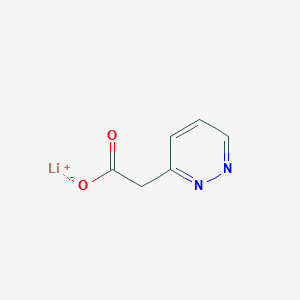
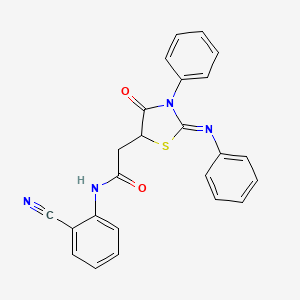


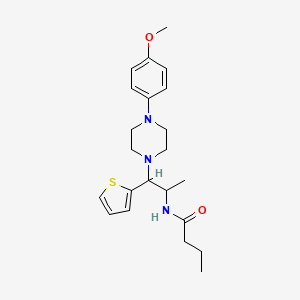
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)
